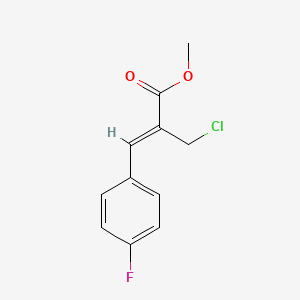
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A) and has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Electrochemical Synthesis and Derivatives
Electrochemical methods have been explored for synthesizing phenylpiperazine derivatives, showcasing a reagent-less, environmentally friendly approach with high atom economy. This method emphasizes the synthesis of new derivatives in aqueous solutions, contributing to the sustainable development of piperazine-based compounds (Nematollahi & Amani, 2011).
Synthesis of Piperazine Substituted Quinolones
Research has developed methods for the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides. This process led to the creation of substituted piperazine quinolones, demonstrating the compound's versatility in synthesizing potential therapeutic agents (Fathalla & Pazdera, 2017).
Antimicrobial Studies
A study focused on synthesizing amide derivatives of quinolone and investigating their antimicrobial properties revealed that these compounds exhibit significant activity against various bacterial strains. This underscores the potential of such derivatives in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Anti-Cancer and Analgesic Properties
The synthesis of pyrazole derivatives has led to identifying compounds with promising σ1 receptor antagonism, showcasing significant solubility and metabolic stability. These characteristics highlight their potential in pain management and cancer treatment, marking a significant advancement in medicinal chemistry (Díaz et al., 2020).
Corrosion Inhibition
Exploring the compound's derivatives as corrosion inhibiting additives for C35E steel in HCl electrolyte, it was found that these derivatives significantly enhance anti-corrosion properties. This application demonstrates the compound's potential in industrial maintenance and protection strategies (El Faydy et al., 2020).
Synthesis and SAR Studies
The design and synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been explored. These studies focus on their antimicrobial, antioxidant, and enzyme inhibitory potentials, contributing valuable insights into structure-activity relationships and potential pharmaceutical applications (Mermer et al., 2018).
Propriétés
IUPAC Name |
1-[4-[4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O3/c1-4-37-30-20-29(24-7-5-21(2)6-8-24)32-28-14-11-25(19-27(28)30)31(36)34-17-15-33(16-18-34)26-12-9-23(10-13-26)22(3)35/h5-14,19-20H,4,15-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXCWTNIXQDIMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(4-Ethoxy-2-(p-tolyl)quinoline-6-carbonyl)piperazin-1-yl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

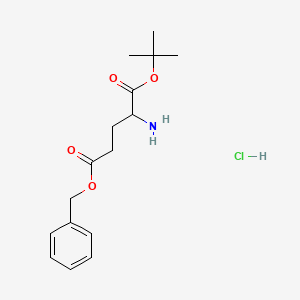
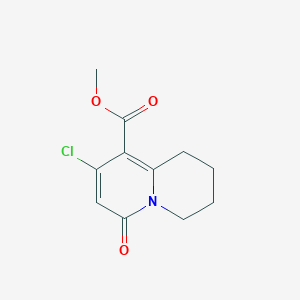
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2764882.png)
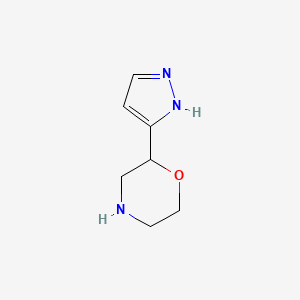
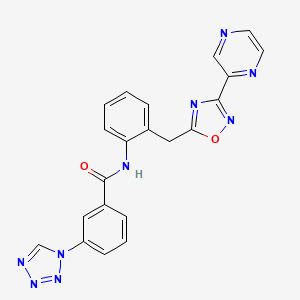
![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)
![Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2764890.png)
![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)
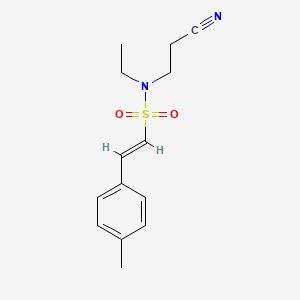
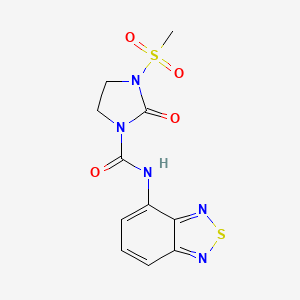
![2-[(4-amino-2-chlorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B2764899.png)
